molecular formula C6H9F3O2 B2677321 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol CAS No. 2059911-57-6

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol

Cat. No.: B2677321
CAS No.: 2059911-57-6
M. Wt: 170.131
InChI Key: GWGXHJNYKIDQDI-URHBZAFASA-N
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Description

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol is a chemical compound with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a trifluoroethoxy group and a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)cyclopentan-1-ol
  • 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-ol
  • 3-(2,2,2-Trifluoroethoxy)cycloheptan-1-ol

Uniqueness

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs.

Biological Activity

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol is a chemical compound that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in the fields of oncology and diabetes management. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2059911-57-6
  • Molecular Formula : C7H10F3O2
  • Molecular Weight : 188.15 g/mol

The trifluoroethoxy group contributes to the compound's unique properties, enhancing its lipophilicity and potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. The presence of the trifluoromethyl group is known to enhance the potency of compounds against tumor cells by modulating cellular signaling pathways.
  • Antidiabetic Properties : Preliminary studies suggest that it may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes treatment.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxicity of this compound against various cancer cell lines.
    • Methodology : Cell viability assays were conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
    • Results : The compound showed significant cytotoxicity with IC50 values of 12 µM for MCF-7 and 15 µM for PC-3 cells, indicating a promising potential for further development as an anticancer agent.
  • Study on Antidiabetic Activity :
    • Objective : To assess the effect of the compound on glucose uptake in muscle cells.
    • Methodology : C2C12 myotubes were treated with varying concentrations of the compound.
    • Results : Enhanced glucose uptake was observed at concentrations above 5 µM, suggesting a mechanism that may involve insulin-mimetic activity.

Data Table of Biological Activities

Biological ActivityCell Line/ModelConcentrationIC50/Effect
CytotoxicityMCF-712 µMSignificant cytotoxicity
CytotoxicityPC-315 µMSignificant cytotoxicity
Glucose UptakeC2C12 Myotubes>5 µMEnhanced glucose uptake

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXHJNYKIDQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059911-57-6
Record name rac-(1r,3r)-3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol
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